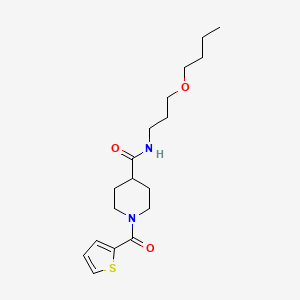

![molecular formula C25H20ClNO3S2 B4622176 4-[4-(苯甲氧基)-3-氯-5-甲氧基苄叉亚甲基]-2-(苄硫代)-1,3-噻唑-5(4H)-酮](/img/structure/B4622176.png)

4-[4-(苯甲氧基)-3-氯-5-甲氧基苄叉亚甲基]-2-(苄硫代)-1,3-噻唑-5(4H)-酮

描述

Synthesis Analysis

Synthesis of similar thiazolone derivatives involves multi-step reactions, starting with the formation of the thiazolone core, followed by subsequent functionalization with benzylidene and benzyloxy groups. For instance, derivatives of 5-substituted-2,4-thiazolidinedione, which share structural similarities, are synthesized via direct acylation, nucleophilic substitution, and Knoevenagel condensation processes, showcasing the complexity and versatility of synthetic routes for such compounds (Popov-Pergal et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule often reveals a planar conformation around the thiazolone core, facilitating π-π interactions and intramolecular hydrogen bonding. For instance, structural analysis of related molecules has shown weak C—H⋯S and C—H⋯N intramolecular hydrogen bonds, which influence the overall molecular geometry and stability (Ping Wang et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving thiazolone derivatives are characterized by their reactivity towards nucleophiles and electrophiles, given the presence of multiple reactive sites. For example, reactions of thiazolidin-4-ones with various aldehydes through refluxation highlight the versatility of these compounds in forming a wide array of derivatives, showcasing their chemical reactivity and potential for diverse chemical modifications (P. S. Patel et al., 2010).

Physical Properties Analysis

The physical properties of thiazolone derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are directly influenced by the molecular structure, with intramolecular interactions and molecular symmetry playing key roles. The presence of substituents such as benzylthio and benzyloxy groups significantly affects these physical characteristics, though specific data for the compound would require targeted experimental studies.

Chemical Properties Analysis

Chemically, thiazolone derivatives exhibit a range of properties, including fluorescence, biological activity, and catalytic capabilities, influenced by their functional groups. For instance, Co(II) complexes of thiazole derivatives have been shown to possess fluorescence properties and anticancer activity, indicating the potential utility of these compounds in bioimaging and therapy (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

科学研究应用

光动力治疗应用

Pişkin、Canpolat 和 Öztürk (2020) 的研究介绍了一种新的锌酞菁化合物,具有高单线态氧量子产率,并用含有席夫碱的新苯磺酰胺衍生物基团取代。该化合物表现出对光动力治疗 (PDT) 有用的特性,表现出良好的荧光、高单线态氧量子产率和适当的光降解量子产率,使其成为 PDT 中癌症治疗的潜在 II 型光敏剂 (Pişkin、Canpolat 和 Öztürk,2020)。

杂环系统中的环化取向

Gupta 和 Chaudhary (2015) 探索了噻唑并喹唑杂环系统中的环化取向,提供了对环化产物区域化学的见解。这项研究对于理解 4-[4-(苯甲氧基)-3-氯-5-甲氧基苄叉亚甲基]-2-(苄硫代)-1,3-噻唑-5(4H)-酮 等化合物的结构形成和性质至关重要,增强了对药物化学中化学反应和合成的认识 (Gupta 和 Chaudhary,2015)。

噻唑烷二酮的合成和结构

Popov-Pergal 等人 (2010) 讨论了新的 5-(芳叉亚基)-3-(4-甲基苯甲酰)噻唑烷-2,4-二酮的合成和结构,重点介绍了这些衍生物的广泛生物活性。通过元素分析、红外光谱、1H NMR 和 MS 光谱以及单晶 X 射线衍射数据进行的结构确认,为开发具有特定生物活性的化合物提供了有价值的信息 (Popov-Pergal 等人,2010)。

抗氧化和 α-葡萄糖苷酶抑制活性

Pillai 等人 (2019) 合成了含有 1,2,4-三唑和吡唑环的席夫碱,评估了它们的抗氧化和 α-葡萄糖苷酶抑制活性。这项研究为评估类似化合物的潜在生物活性提供了一个框架,有助于开发对糖尿病等疾病具有显着抑制潜力的新治疗剂 (Pillai 等人,2019)。

属性

IUPAC Name |

(4Z)-2-benzylsulfanyl-4-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClNO3S2/c1-29-22-14-19(12-20(26)23(22)30-15-17-8-4-2-5-9-17)13-21-24(28)32-25(27-21)31-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBFODWZEPMDRO-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3)Cl)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3)Cl)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4622103.png)

![1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4622104.png)

![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)

![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)

![N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)

![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4622142.png)

![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)

![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B4622144.png)

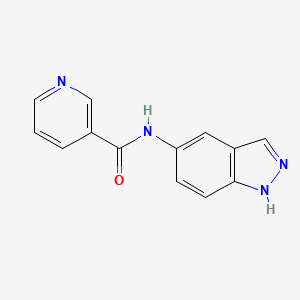

![2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4622149.png)

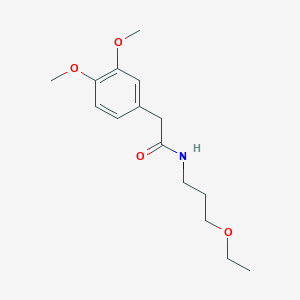

![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4622151.png)

![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)